molecular formula C21H18FN5OS B2554029 N-(2,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852373-81-0

N-(2,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2554029
CAS No.: 852373-81-0
M. Wt: 407.47
InChI Key: LIISXRZKZBRSLH-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core. This structure is substituted with a 4-fluorophenyl group at position 3 and a thioacetamide side chain at position 6, which is further linked to a 2,4-dimethylphenyl group.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5OS/c1-13-3-8-17(14(2)11-13)23-19(28)12-29-20-10-9-18-24-25-21(27(18)26-20)15-4-6-16(22)7-5-15/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIISXRZKZBRSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A dimethylphenyl moiety
  • A triazolo-pyridazin-thioacetamide core

This structural complexity is believed to contribute to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. Studies indicate that derivatives with similar structures exhibit selective COX-II inhibition with IC50 values ranging from 0.52 μM to 22.25 μM .
  • Anticancer Activity : Preliminary studies suggest that compounds with thiadiazole and thiazole moieties demonstrate significant anticancer properties against various cancer cell lines, including colon carcinoma (HCT-116) . The specific compound's effectiveness in inhibiting tumor growth remains to be fully elucidated.
  • Anti-inflammatory Properties : Similar compounds have been documented to exhibit anti-inflammatory effects through the modulation of cytokine production and reduction of inflammatory mediators .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity IC50 Value (µM) Reference
COX-II Inhibition0.52 - 22.25
Anticancer (HCT-116)Not specified
Anti-inflammatoryModerate

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical and preclinical settings:

  • COX-II Inhibitors : A study demonstrated that a series of diaryl heterocycles exhibited potent COX-II inhibitory activity with enhanced selectivity compared to traditional NSAIDs like Celecoxib . This suggests that modifications similar to those found in this compound could lead to improved therapeutic profiles.
  • Anticancer Studies : Research on thiadiazole derivatives indicated significant cytotoxicity against various cancer cell lines. For instance, compounds exhibiting a similar structural framework showed promising results in inhibiting cell proliferation and inducing apoptosis in HCT-116 cells .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Key Substituents Biological Activity (if reported) References
N-(2,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide Triazolo[4,3-b]pyridazine 4-fluorophenyl, thioacetamide-linked 2,4-dimethylphenyl Not explicitly reported Inferred from nomenclature
2-[(3-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(2-fluorophenyl)acetamide Thiadiazole Fluorophenyl, thioacetamide Not reported; similar fluorinated thiadiazoles often exhibit antimicrobial activity
2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide Triazole Bromophenyl, pyridinyl, chlorophenyl Triazole-thioacetamide hybrids are explored as kinase inhibitors
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Imidazo[2,1-b]thiazole Fluorophenyl, acetamide Structural studies suggest potential kinase-targeting applications

Key Observations:

Core Structure Diversity: The triazolo[4,3-b]pyridazine core distinguishes the target compound from imidazo-thiazoles (e.g., ) or thienopyrimidines (e.g., ). These cores influence electronic properties and binding interactions.

Substituent Effects :

  • The 4-fluorophenyl group is a common feature in the target compound and analogues (e.g., ). Fluorine enhances metabolic stability and binding affinity via hydrophobic and electrostatic interactions.
  • Thioacetamide side chains are shared with thiadiazole and triazole derivatives (e.g., ). This moiety may act as a hydrogen-bond acceptor or participate in covalent interactions with biological targets.

Biological Implications: Fluorinated triazolo-pyridazines (like the target compound) are hypothesized to target enzymes such as kinases or cytochrome P450 isoforms, akin to structurally related imidazo-thiazoles ().

Physicochemical and Pharmacokinetic Properties

While direct data for the target compound are unavailable, comparisons with analogs suggest:

  • Metabolic Stability : Fluorine substituents (shared with ) reduce oxidative metabolism, extending half-life.

Research Findings and Gaps

Structural Insights : Crystallographic data for related fluorophenyl-acetamide compounds () reveal planar aromatic cores and hydrogen-bonding networks, which may stabilize target binding.

Activity Predictions : Triazolo-pyridazine derivatives with fluorophenyl groups are understudied but may share kinase-inhibitory activity with imidazo-thiazoles ().

Synthetic Challenges : The triazolo[4,3-b]pyridazine core requires multi-step synthesis, similar to imidazo-thiazoles (), but substituent diversity (e.g., thioacetamide) adds complexity.

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